molecular formula C19H31BrO B14396139 1-(Bromomethyl)-4-[(undecyloxy)methyl]benzene CAS No. 88255-09-8

1-(Bromomethyl)-4-[(undecyloxy)methyl]benzene

Katalognummer: B14396139
CAS-Nummer: 88255-09-8
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: PIFOEJSKJHDLIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Bromomethyl)-4-[(undecyloxy)methyl]benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a bromomethyl group and an undecyloxy group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-4-[(undecyloxy)methyl]benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-[(undecyloxy)methyl]benzyl alcohol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Bromomethyl)-4-[(undecyloxy)methyl]benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)-4-[(undecyloxy)methyl]benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of functionalized polymers and advanced materials with specific properties, such as hydrophobicity or conductivity.

    Biological Studies: It can be used as a probe or a building block in the design of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is employed in the production of specialty chemicals and additives for various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)-4-[(undecyloxy)methyl]benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The undecyloxy group can influence the compound’s solubility and reactivity, making it suitable for specific applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Bromomethyl)-3-[3-(bromomethyl)benzyl]benzene: This compound has two bromomethyl groups attached to the benzene ring, making it more reactive in nucleophilic substitution reactions.

    (1-Bromoethyl)benzene: This compound has a bromoethyl group instead of a bromomethyl group, leading to different reactivity and applications.

Uniqueness

1-(Bromomethyl)-4-[(undecyloxy)methyl]benzene is unique due to the presence of the long undecyloxy chain, which imparts specific physical and chemical properties. This makes it particularly useful in the synthesis of hydrophobic materials and in applications requiring long alkyl chains.

Eigenschaften

CAS-Nummer

88255-09-8

Molekularformel

C19H31BrO

Molekulargewicht

355.4 g/mol

IUPAC-Name

1-(bromomethyl)-4-(undecoxymethyl)benzene

InChI

InChI=1S/C19H31BrO/c1-2-3-4-5-6-7-8-9-10-15-21-17-19-13-11-18(16-20)12-14-19/h11-14H,2-10,15-17H2,1H3

InChI-Schlüssel

PIFOEJSKJHDLIQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCOCC1=CC=C(C=C1)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.